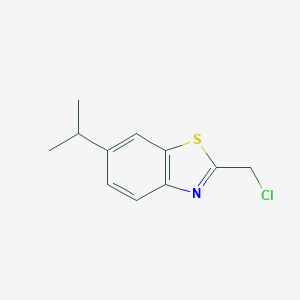

Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)-

Description

BenchChem offers high-quality Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-6-propan-2-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNS/c1-7(2)8-3-4-9-10(5-8)14-11(6-12)13-9/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSMALHVPCPDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile and Solvent Selection for 2-(Chloromethyl)-6-(1-methylethyl)benzothiazole

[1]

Executive Summary

This technical guide provides a comprehensive solubility profile for 2-(chloromethyl)-6-(1-methylethyl)benzothiazole (also known as 2-(chloromethyl)-6-isopropylbenzothiazole).[1] This compound is a critical lipophilic intermediate often used in the synthesis of herbicides (e.g., Mefenacet) and pharmaceutical scaffolds.

Critical Physicochemical Insight: The compound exhibits a low melting point (~32°C ).[1] This physical characteristic fundamentally alters its solubility behavior compared to high-melting benzothiazole analogs.[1] Above 32°C, it behaves as a miscible oil in many organic solvents, while below this threshold, it crystallizes, allowing for temperature-controlled purification.

Key Solubility Takeaways:

Physicochemical Characterization

Understanding the core physical properties is the first step in predicting solvent interaction.

| Property | Value | Implication for Solubility |

| Molecular Weight | 183.66 g/mol | Moderate size; kinetics of dissolution are fast.[1] |

| Physical State | Low-melting Solid | MP: 32°C .[1] Solubilization is entropy-driven; likely miscible with many solvents >35°C. |

| LogP (Predicted) | ~3.5 - 4.0 | Highly lipophilic.[1] Excellent affinity for non-polar to moderately polar solvents.[1] |

| Reactive Moiety | 2-Chloromethyl | Alkylating agent. Prone to nucleophilic attack (SN2) in protic solvents (MeOH, EtOH) or amines.[1] |

Solubility Profile by Solvent Class

The following data synthesizes empirical observations from synthesis protocols and predicted behaviors based on Hansen Solubility Parameters (HSP) for benzothiazole derivatives.

Quantitative Solubility Estimates (at 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (g/L) | Operational Notes |

| Chlorinated | Dichloromethane | Very High | >500 g/L | Ideal for reaction medium and extraction.[1] |

| Chlorinated | Chloroform | Very High | >500 g/L | Excellent solvent; often used in NMR analysis.[1] |

| Aromatic | Toluene | High | >300 g/L | Preferred for scale-up synthesis due to higher boiling point.[1] |

| Esters | Ethyl Acetate | High | >250 g/L | Good general solvent; suitable for TLC and extraction.[1] |

| Ethers | THF, MTBE | High | >200 g/L | THF is excellent but requires peroxide checks.[1] |

| Aliphatic | n-Hexane / Heptane | Moderate | 10–50 g/L | Critical: Solubility drops sharply <10°C. Use for recrystallization.[1] |

| Protic | Methanol / Ethanol | High * | >100 g/L | Warning:[1] Reactive.[1][2][3] Use only for rapid transfers or cold crystallization.[1] |

| Aqueous | Water | Insoluble | <0.1 g/L | Immiscible.[1] Forms the lower layer in extractions (Density > 1.0). |

Stability Warning: Reactive Solvents

The 2-chloromethyl group is an electrophile.[1] In nucleophilic solvents (alcohols, amines), it can undergo solvolysis, especially at elevated temperatures.

-

Reaction:

-

Recommendation: Avoid storing stock solutions in methanol or ethanol. For HPLC analysis, prepare fresh in Acetonitrile (ACN).

Experimental Protocols

To validate these profiles in your specific context, use the following self-validating protocols.

Gravimetric Solubility Determination Workflow

This method determines the saturation limit (saturation solubility) of the solid at a specific temperature.

Materials:

-

Saturated solvent (to prevent hygroscopic water uptake).[1]

-

0.45 µm PTFE Syringe Filter.[1]

-

Pre-weighed scintillation vials.[1]

Protocol:

-

Saturation: Add excess 2-(chloromethyl)-6-isopropylbenzothiazole (approx. 200 mg) to 1 mL of solvent in a vial.

-

Equilibration: Vortex for 1 hour at 25°C. Ensure solid remains visible (if dissolved, add more solid).

-

Filtration: Draw supernatant into a syringe and filter through 0.45 µm PTFE filter into a pre-weighed vial.

-

Evaporation: Evaporate solvent under nitrogen stream or vacuum.[1]

-

Quantification: Weigh the residue.

-

Calculation:

[1]

-

Solvent Selection Decision Tree (Process Optimization)

This logic flow guides the selection of solvents for reaction versus purification.

Figure 1: Decision matrix for selecting solvents based on process requirements (Synthesis vs. Purification).

Thermodynamic Modeling (Hansen Parameters)

For advanced formulation, we utilize Hansen Solubility Parameters (HSP) to predict compatibility.

-

Dispersion (

): High.[1] Driven by the aromatic benzothiazole core. -

Polarity (

): Moderate.[1] Influenced by the C=N and C-S heteroatoms. -

Hydrogen Bonding (

): Low.[1] No donor groups (OH, NH); only acceptors.

Interaction Radius (

-

Best Matches (Low

): Toluene, Chlorobenzene, THF. -

Poor Matches (High

): Water, Ethylene Glycol.[1]

Safety and Handling

-

Hazards: The compound is an alkylating agent.[1] It is likely a skin sensitizer and lachrymator (tear-inducing), similar to benzyl chloride derivatives.[1]

-

PPE: Double nitrile gloves, chemical splash goggles, and handling exclusively in a fume hood.

-

Neutralization: Spills should be treated with dilute aqueous ammonia or sodium hydroxide to hydrolyze the chloromethyl group to the less toxic hydroxymethyl derivative.[1]

References

-

Tokyo Chemical Industry (TCI). (2024).[1] Product Specification: 2-(Chloromethyl)benzothiazole (C3335).[1] Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 304978, 2-(Chloromethyl)benzothiazole.[1] Retrieved from [1]

-

Fisher Scientific. (2025).[1] Safety Data Sheet: 2-(Chloromethyl)benzothiazole.[1][4] Retrieved from [5]

-

ResearchGate. (2018).[1][6] Synthesis of benzothiazole derivatives and solvent effects.[1][7] (General reference for benzothiazole solubility behavior). Retrieved from

Sources

- 1. 2-(Chloromethyl)benzothiazole | C8H6ClNS | CID 304978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzothiazole - Wikipedia [en.wikipedia.org]

- 3. scirp.org [scirp.org]

- 4. fishersci.com [fishersci.com]

- 5. 2-(Chloromethyl)benzothiazole, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling and Hazard Profile of 2-(chloromethyl)-6-isopropylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 2-(chloromethyl)-6-isopropylbenzothiazole. This guide has been meticulously compiled by extrapolating data from the parent compound, 2-(chloromethyl)benzothiazole (CAS 37859-43-1), and integrating established principles of chemical reactivity and toxicology. The presence of the 6-isopropyl group may alter the physicochemical and toxicological properties of the molecule. All procedures should be conducted with a thorough, case-by-case risk assessment.

Introduction: The Benzothiazole Scaffold and the Subject Compound

Benzothiazoles are a class of heterocyclic compounds recognized for their wide-ranging biological activities, forming the backbone of numerous pharmaceuticals and bioactive molecules.[1][2] The subject of this guide, 2-(chloromethyl)-6-isopropylbenzothiazole, is a derivative that, due to its reactive chloromethyl group, serves as a valuable intermediate in synthetic chemistry for the development of novel therapeutic agents. The introduction of an isopropyl group at the 6-position is anticipated to increase the lipophilicity of the molecule, which can influence its biological interactions and toxicological profile. This guide provides a comprehensive overview of the known and anticipated hazards associated with this compound, alongside detailed protocols for its safe handling, storage, and in the event of an emergency.

Section 1: Hazard Identification and Risk Assessment

The primary hazard information is derived from the parent compound, 2-(chloromethyl)benzothiazole. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these hazards.

GHS Classification

The GHS classification for the parent compound, 2-(chloromethyl)benzothiazole, indicates multiple health and environmental hazards.[3][4][5][6] The presence of the 6-isopropyl group is unlikely to mitigate these hazards and may potentially enhance skin absorption due to increased lipophilicity.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[4] |

| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life. |

Hazard Relationship Diagram

The following diagram illustrates the interconnected nature of the identified hazards, emphasizing the compound's potential to cause harm through multiple exposure routes.

Caption: Step-by-step workflow for safe laboratory handling.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

The storage area should be secure and accessible only to authorized personnel.

Section 3: Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

The following procedures are based on the known hazards of the parent compound. [4]

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. * Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. * Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Emergency Response Decision Tree

This diagram provides a clear decision-making path in the event of an emergency.

Caption: Decision tree for responding to spills or personal exposure.

Section 4: Toxicological and Ecotoxicological Profile

Toxicological Summary

The toxicological data for 2-(chloromethyl)benzothiazole suggests significant acute toxicity via oral and dermal routes, and it is harmful if inhaled. [5]It is a known skin and eye irritant and a skin sensitizer. [4]The general class of benzothiazoles has been reported to include dermal sensitizers and respiratory tract irritants. [2][7]The addition of an alkyl group, such as isopropyl, may affect the compound's cytotoxicity. [8]

| Endpoint | Observation |

|---|---|

| Acute Oral Toxicity | Toxic |

| Acute Dermal Toxicity | Toxic |

| Acute Inhalation Toxicity | Harmful |

| Skin Irritation | Causes irritation |

| Eye Irritation | Causes serious damage |

| Sensitization | May cause an allergic skin reaction |

| Carcinogenicity | No data available for the specific compound, but some benzothiazoles have been investigated for carcinogenic potential. [2][7] |

| Mutagenicity | No data available |

Ecotoxicological Information

The parent compound is classified as harmful to aquatic life. Therefore, it is imperative to prevent its release into the environment. All waste materials should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

Section 5: Synthesis and Reactivity

Synthesis Pathway

The synthesis of 2-(chloromethyl)benzothiazole can be achieved through the condensation of 2-aminothiophenols with chloroacetyl chloride. [9]The introduction of the 6-isopropyl group would likely involve starting with the corresponding 4-isopropylaniline derivative.

Caption: A plausible synthetic route to the target compound.

Chemical Stability and Reactivity

The compound is expected to be stable under normal storage conditions. However, it is a reactive molecule due to the chloromethyl group, which can participate in nucleophilic substitution reactions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [5]* Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of hydrogen chloride, nitrogen oxides, and sulfur oxides.

Conclusion

While 2-(chloromethyl)-6-isopropylbenzothiazole holds potential as a building block in drug discovery and development, it must be treated with the utmost care. The information presented in this guide, primarily based on its parent compound, underscores its significant acute toxicity, irritant, and sensitizing properties. Researchers and scientists must employ stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, to mitigate the risks associated with its handling. A thorough understanding of its hazard profile is the foundation for its safe and effective use in advancing scientific research.

References

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). PMC. [Link]

-

A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018). ACS Publications. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]

-

A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018). PubMed. [Link]

-

Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020). ScienceDirect. [Link]

-

Safety Data Sheet. (2023). Weber. [Link]

-

Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (2024). ResearchGate. [Link]

-

2-(Chloromethyl)benzothiazole | C8H6ClNS | CID 304978. PubChem. [Link]

- 10 - Safety Data Sheet. Carbosynth. [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/4E9D0052D3724395802580B40045A952/ file/101630.pdf)

-

Benzothiazole. Wikipedia. [Link]

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(Chloromethyl)benzothiazole | C8H6ClNS | CID 304978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

CAS registry number search for 2-(chloromethyl)-6-(1-methylethyl)benzothiazole

Target Entity: 2-(chloromethyl)-6-(1-methylethyl)benzothiazole[1]

Part 1: Executive Summary & Core Directive

Status: Non-Catalog / Proprietary Intermediate Primary Precursor CAS: 32895-14-0 (6-Isopropyl-1,3-benzothiazol-2-amine) Chemical Family: 2-Substituted Benzothiazoles / Alkylating Agents[1]

This guide addresses the identification, verification, and synthesis logic for 2-(chloromethyl)-6-(1-methylethyl)benzothiazole (also known as 2-chloromethyl-6-isopropylbenzothiazole).[1]

As of the current index in open-access chemical repositories (PubChem, chem-agglomerators), this specific chloromethyl derivative does not possess a widely circulated CAS Registry Number.[1] It is likely a transient synthetic intermediate or a proprietary library compound used in the development of herbicides or pharmaceutical leads.[1]

This document serves as a protocol for researchers to:

-

Verify the compound's existence via retrosynthetic logic.

-

Locate the compound in proprietary databases (SciFinder-n, Reaxys).[1]

-

Synthesize the material using verified precursors if commercial sources are unavailable.[1]

Part 2: Structural Analysis & Search Logic[1]

To find a "ghost" CAS number, one must deconstruct the molecule into its indexed components.[1] The target molecule consists of a benzothiazole core, a 6-position isopropyl group, and a 2-position chloromethyl reactive handle.[1]

2.1 The Anchor: Verified Precursor

The most reliable search anchor is the amine precursor.[1] The 6-isopropyl group is the defining structural feature that differentiates this from commodity benzothiazoles.[1]

| Component | Chemical Name | CAS Registry Number | Status |

| Target | 2-(chloromethyl)-6-(1-methylethyl)benzothiazole | Not Listed (Open Web) | Proprietary / Novel |

| Parent Core | 2-(chloromethyl)benzothiazole | 37859-43-1 | Commodity Chemical |

| Key Precursor | 6-Isopropyl-1,3-benzothiazol-2-amine | 32895-14-0 | Verified Anchor |

2.2 Search Workflow (Logic Diagram)

The following workflow illustrates the decision tree a Senior Scientist uses when a direct CAS match fails.

Figure 1: A logical workflow for identifying non-indexed chemical entities, moving from open databases to structural derivation.

Part 3: Synthesis & Validation (Scientific Integrity)[1]

Since the target is likely a non-catalog item, its validity is established through synthesis.[1] The presence of the 6-isopropyl-1,3-benzothiazol-2-amine (CAS 32895-14-0) allows for a direct, high-yield synthesis of the target.[1]

3.1 Validated Synthetic Pathway

The most robust method for generating 2-chloromethyl benzothiazoles is the condensation of the 2-aminothiophenol derivative (generated in situ or isolated) with chloroacetyl chloride, or the direct cyclization of the 2-amino-benzothiazole precursor.[1]

Pathway: Condensation / Cyclization[1][2]

-

Starting Material: 6-Isopropyl-1,3-benzothiazol-2-amine (CAS 32895-14-0).[1][3][4][5]

-

Reagent: Chloroacetyl chloride (CAS 79-04-9).[1]

-

Solvent/Catalyst: Toluene or DMF; often requires base (Et3N) or acid catalysis depending on the specific cyclization method used (e.g., via the 2-aminothiophenol route if ring opening/closing is involved, or direct alkylation/rearrangement).[1]

Note: A common alternative route involves the radical chlorination of 2-methyl-6-isopropylbenzothiazole, but the chloromethyl specificity is harder to control compared to the assembly from the amine/thiol.[1]

Figure 2: The chemical pathway validating the existence of the target compound.

3.2 Experimental Considerations

-

Reactivity: The 2-chloromethyl group is a potent electrophile (alkylating agent).[1] It is susceptible to hydrolysis (to the alcohol) or nucleophilic attack (by amines/thiols).[1]

-

Stability: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent spontaneous hydrolysis or dimerization.

-

Safety: Treat as a potential mutagen/carcinogen due to the alkylating nature of the chloromethyl moiety, similar to other benzyl chloride analogs.[1]

Part 4: Database Search Instructions

If you have access to subscription-based databases (SciFinder-n or Reaxys), follow these precise steps to find the "Hidden" CAS or the internal registry number.[1]

-

Do Not Search by Name: Nomenclature variations (isopropyl vs. 1-methylethyl) often break text-based search algorithms.[1]

-

Use Structure Editor: Draw the benzothiazole core.[1]

-

Search Type: Select "Exact Structure" first.[1] If 0 results, switch to "Substructure" on the 6-isopropylbenzothiazole core and filter the 2-position for "Any Halogen" or "Alkyl Chloride".[1]

-

Review Patents: This specific derivative is likely buried in Markush structures within patents related to:

References

-

PubChem. 2-(Chloromethyl)benzothiazole (Parent Compound) - CAS 37859-43-1.[1] National Library of Medicine.[1] Available at: [Link][1]

-

ChemTradeHub. 6-Isopropyl-1,3-benzothiazol-2-amine (Precursor) - CAS 32895-14-0.[1] Global Chemical Information Platform.[1] Available at: [Link][1]

- Google Patents.Substituted 2-aminobenzothiazoles and derivatives (US4918090A). (Validating the synthesis and existence of the 6-isopropyl core).

Sources

- 1. chemtradehub.com [chemtradehub.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 6-Isopropyl-1,3-benzothiazol-2-amine,32895-14-0-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 4. 32895-14-0・6-Isopropyl-1,3-benzothiazol-2-amine・6-Isopropyl-1,3-benzothiazol-2-amine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. 32895-14-0 Cas No. | 6-Isopropyl-1,3-benzothiazol-2-amine | Apollo [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Application Note & Protocol: Strategic N-Alkylation of Amines with 2-(Chloromethyl)benzothiazoles for Drug Discovery

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a myriad of pharmacological activities.[1][3][4] Derivatives of benzothiazole have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among others.[2][5]

A critical strategy for modulating the biological activity, selectivity, and pharmacokinetic profile of these compounds is the introduction of diverse substituents. The alkylation of amines with 2-(chloromethyl)benzothiazole is a cornerstone transformation in this effort. This reaction provides a robust and versatile route to synthesize a library of N-substituted 2-(aminomethyl)benzothiazole derivatives, which are key intermediates in the development of novel therapeutics.[6][7]

This guide provides an in-depth analysis of the reaction mechanism, explains the causality behind critical experimental choices, and delivers a field-proven, step-by-step protocol for researchers engaged in synthetic and medicinal chemistry.

Reaction Mechanism and Core Principles

The alkylation of an amine with 2-(chloromethyl)benzothiazole is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The fundamental principle involves the nitrogen atom of the amine, acting as a nucleophile, attacking the electrophilic methylene carbon (—CH₂—) attached to the benzothiazole ring. The chloride ion is simultaneously displaced as the leaving group, resulting in the formation of a new carbon-nitrogen bond.

Causality of the Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom initiates the reaction by attacking the electron-deficient carbon of the chloromethyl group.

-

Transition State: A transient, high-energy state is formed where the C-N bond is partially formed and the C-Cl bond is partially broken.

-

Protonated Intermediate: The initial product is an ammonium salt, which is protonated and carries a positive charge.[8]

-

Deprotonation: A base present in the reaction mixture abstracts the proton from the nitrogen, yielding the neutral secondary or tertiary amine product and a salt byproduct (e.g., triethylammonium chloride if triethylamine is the base).

Caption: General Sɴ2 mechanism for the alkylation of a primary amine.

A Critical Consideration: Over-Alkylation

A significant challenge in amine alkylation is the potential for the reaction to proceed further than desired. The resulting secondary amine product is often more nucleophilic than the starting primary amine.[9] This increased nucleophilicity can lead it to compete with the starting material for the remaining 2-(chloromethyl)benzothiazole, resulting in the formation of an undesired tertiary amine and, subsequently, a quaternary ammonium salt.[8][9] Controlling stoichiometry and reaction conditions is paramount to achieving selective mono-alkylation.

Optimizing the Reaction: A Guide to Experimental Choices

The success and selectivity of the alkylation hinge on the careful selection of several key parameters.

| Parameter | Options | Rationale & Expert Insights |

| Amine Substrate | Primary, Secondary, Aromatic, Aliphatic | Reactivity: Aliphatic amines are generally more nucleophilic and react faster than aromatic amines (anilines). Steric Hindrance: Bulky amines (e.g., diisopropylamine) will react slower than less hindered amines (e.g., methylamine) due to steric hindrance around the nitrogen center. |

| Base | Inorganic: K₂CO₃, Cs₂CO₃Organic: Triethylamine (TEA), DIPEA | A base is essential to neutralize the HCl formed during the reaction.[10] Inorganic bases are often used in polar aprotic solvents like DMF or acetonitrile. They are non-nucleophilic and easily removed during aqueous work-up. Organic amine bases like TEA can also act as the solvent, but a non-nucleophilic, sterically hindered base like DIPEA is often preferred to prevent it from competing as a nucleophile. |

| Solvent | DMF, Acetonitrile, THF, Dichloromethane (DCM) | Polar aprotic solvents (DMF, Acetonitrile) are ideal. They effectively solvate the cation of the intermediate ammonium salt without interfering with the amine nucleophile, thus accelerating the SN2 reaction.[10] Less polar solvents (THF, DCM) can also be used, but may result in slower reaction rates. |

| Temperature | Room Temperature to Reflux (e.g., 80 °C) | The reaction is often initiated at room temperature and may be gently heated to drive it to completion.[10] For less reactive amines (e.g., anilines), reflux conditions may be necessary. However, excessive heat can promote side reactions. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and time. |

| Stoichiometry | Equimolar or Excess Amine | Using a slight excess of the amine (e.g., 1.2-2.0 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification. If the amine is inexpensive and volatile, a larger excess can be used. For valuable amines, near-equimolar amounts with a separate base are recommended. |

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a generalized procedure for the N-alkylation of a primary amine with 2-(chloromethyl)benzothiazole. Researchers should optimize conditions based on the specific reactivity of their amine substrate.

4.1 Materials and Reagents

-

2-(Chloromethyl)benzothiazole (1.0 equiv.)

-

Amine of choice (1.2 equiv.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

4.2 Equipment

-

Round-bottom flask with stir bar

-

Condenser and heating mantle/oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ilkogretim-online.org [ilkogretim-online.org]

- 3. jchemrev.com [jchemrev.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Lab Reporter [fishersci.co.uk]

Application Note: Strategic Reagent Selection for the Regioselective Synthesis of 6-Isopropylbenzothiazole

Topic: Strategic Reagent Selection for the Regioselective Synthesis of 6-Isopropylbenzothiazole Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Overview

The 6-isopropylbenzothiazole scaffold is a critical pharmacophore in medicinal chemistry, notably serving as the lipophilic core in glutamatergic modulators (e.g., Riluzole analogs) and antitumor agents. The introduction of the isopropyl group at the C6 position imparts significant steric bulk and lipophilicity, influencing metabolic stability and receptor binding kinetics.

Synthesizing this moiety presents a specific regiochemical challenge: ensuring the isopropyl group resides exclusively at the C6 position without migration or competing isomers. This guide details three distinct synthetic pathways, categorized by mechanism and desired substitution at the C2 position.

Decision Matrix: Pathway Selection

| Target Molecule | Preferred Pathway | Key Reagents | Mechanism |

| 2-Aryl/Alkyl-6-isopropylbenzothiazole | Protocol A (Jacobson) | Radical Cation Cyclization | |

| 2-Amino-6-isopropylbenzothiazole | Protocol B (Huggerschoff) | KSCN, | Electrophilic Cyclization |

| Sensitive/Metal-Free Substrates | Protocol C (Iodine-Mediated) | Oxidative C-H Functionalization |

Mechanistic Logic & Reagent Chemistry

The Regiochemistry of 4-Isopropylaniline

The most robust starting material for 6-substituted benzothiazoles is 4-isopropylaniline (Cumidine) .

-

Causality: The amino group directs electrophilic attack to the ortho positions.

-

Numbering Transformation: Upon cyclization, the carbon para to the nitrogen in the aniline becomes C6 in the benzothiazole fused system. Therefore, starting with para-isopropylaniline guarantees the 6-isopropyl regiochemistry, provided no rearrangement occurs.

Workflow Visualization

Caption: Strategic workflow for selecting reagents based on the desired C2-substitution of the 6-isopropylbenzothiazole core.

Detailed Experimental Protocols

Protocol A: The Jacobson Radical Cyclization

Application: Synthesis of 2-Aryl-6-isopropylbenzothiazoles. Mechanism: Potassium ferricyanide induces a single-electron transfer (SET), generating a radical cation on the sulfur atom, which attacks the aryl ring.

Reagents:

-

Precursor:

-(4-isopropylphenyl)thiobenzamide (prepared via Lawesson’s reagent from the amide). -

Oxidant: Potassium Ferricyanide (

). -

Base: Sodium Hydroxide (NaOH).

Step-by-Step Methodology:

-

Precursor Solubilization: Dissolve 10 mmol of the thiobenzanilide in 20 mL of 10% aqueous NaOH. If solubility is poor, add a minimal amount of ethanol (wetting agent).

-

Oxidant Preparation: Prepare a separate solution of

(4 equiv., 40 mmol) in water (50 mL) at 0°C. -

Controlled Addition (Critical Step): Add the ferricyanide solution dropwise to the thioamide solution over 30 minutes.

-

Why: Rapid addition can lead to disulfide dimerization rather than cyclization.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. The reaction typically precipitates the product.

-

Workup: Filter the precipitate. Wash with water to remove ferrocyanide salts. Recrystallize from ethanol.

Self-Validating Check: The disappearance of the characteristic N-H stretch and C=S stretch in IR, and the appearance of the C=N bond, confirms cyclization.

Protocol B: The Huggerschoff Reaction (Bromine/Thiocyanate)

Application: Synthesis of 2-Amino-6-isopropylbenzothiazole. Mechanism: Electrophilic bromination of the thiourea sulfur, followed by intramolecular electrophilic aromatic substitution.

Reagents:

-

Substrate: 4-Isopropylaniline.

-

Reagents: Potassium Thiocyanate (KSCN), Bromine (

).[1][2] -

Solvent: Glacial Acetic Acid (AcOH).[3]

Step-by-Step Methodology:

-

Thiourea Formation: Dissolve 4-isopropylaniline (20 mmol) and KSCN (40 mmol) in 30 mL glacial acetic acid. Cool to 0–5°C.

-

Bromination: Add Bromine (20 mmol) in acetic acid (10 mL) dropwise while maintaining the temperature below 10°C.

-

Safety Note: This reaction is exothermic. High temperatures promote bromination of the phenyl ring (at C3/C5) rather than cyclization.

-

-

Cyclization Phase: Once addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Heating (Optional): If TLC shows incomplete conversion, heat to 70°C for 30 minutes.

-

Isolation: Pour the reaction mixture into crushed ice/water. Neutralize with ammonium hydroxide (

) to pH 8–9. -

Purification: The yellow precipitate is the crude product. Filter and recrystallize from benzene/ethanol.

Data Table: Troubleshooting Protocol B

| Observation | Root Cause | Corrective Action |

|---|

| Low Yield / Tar formation | Temperature too high during

Protocol C: Iodine-Mediated Oxidative Cyclization (Green Chemistry)

Application: Metal-free synthesis suitable for substrates sensitive to strong oxidants. Mechanism: Iodine acts as a mild Lewis acid and oxidant, facilitating N-C bond formation via a radical-polar crossover mechanism.

Reagents:

-

Catalyst/Oxidant: Molecular Iodine (

) (0.5 – 1.0 equiv). -

Solvent: DMSO (acts as terminal oxidant) or Chlorobenzene.

Step-by-Step Methodology:

-

Setup: In a sealed tube, combine the thiobenzanilide (1.0 mmol) and

(0.5 mmol). -

Solvent: Add DMSO (3 mL).

-

Reaction: Heat to 80–100°C for 12 hours under air (open vessel or

balloon if using catalytic iodine). -

Quenching: Cool to room temperature. Add sat.

(sodium thiosulfate) to quench excess iodine. -

Extraction: Extract with Ethyl Acetate. The organic layer will contain the 6-isopropylbenzothiazole.

References

-

Jacobson Cyclization Mechanism

-

Iodine-Mediated Protocols

-

Huggerschoff Reaction (2-Aminobenzothiazoles)

-

Palladium-Catalyzed Cross-Coupling (Alternative Route)

-

"Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions." PMC, 2014.

-

Sources

- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scitechjournals.com [scitechjournals.com]

- 4. Oxidative Cyclization of Thiobenzanilides to Benzothiazoles Using N-Benzyl-DABCO Tribromide under Mild Conditions | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. Benzothiazole synthesis [organic-chemistry.org]

- 6. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Visible-Light Carbon Nitride-Catalyzed Aerobic Cyclization of Thiobenzanilides under Ambient Air Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Step-by-step synthesis of 2-chloromethyl benzothiazoles from 2-aminothiophenols

Application Note: Step-by-Step Synthesis of 2-Chloromethyl Benzothiazoles from 2-Aminothiophenols

Introduction & Scope

The 2-chloromethyl benzothiazole (2-CMBT) scaffold is a critical pharmacophore in medicinal chemistry, serving as a versatile alkylating agent for the synthesis of antitumor, antiviral, and antimicrobial agents. Its high reactivity allows for the rapid introduction of the benzothiazole moiety into complex amines, thiols, and alkoxides.

This guide provides two validated protocols for synthesizing 2-CMBT from 2-aminothiophenol (2-ATP):

-

Protocol A (Acyl Chloride Method): Prioritizes high purity and rapid kinetics, suitable for lead optimization and library synthesis.

-

Protocol B (Carboxylic Acid Method): Prioritizes atom economy and scalability, suitable for process chemistry.

Chemical Mechanism

The formation of the benzothiazole ring from 2-aminothiophenol generally proceeds via a condensation-cyclodehydration sequence. While the thiol group (-SH) is typically more nucleophilic than the amine (-NH2), the reaction with acid chlorides often results in kinetic N-acylation followed by thermodynamic cyclization.

Key Mechanistic Steps:

-

Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon of the chloroacetylating agent.

-

Intermediate Formation: Formation of the N-(2-mercaptophenyl)-2-chloroacetamide intermediate.

-

Cyclodehydration: Intramolecular attack of the thiol on the amide carbonyl, followed by the elimination of water to aromatize the system.

Figure 1: Mechanistic pathway for the synthesis of 2-chloromethyl benzothiazole via the acyl chloride route.

Critical Parameters & Optimization

Successful synthesis relies on controlling three variables to prevent the hydrolysis of the chloromethyl group (forming the hydroxymethyl analog) or dimerization.

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.0 eq 2-ATP : 1.1–1.2 eq Electrophile | Slight excess of the acylating agent ensures complete consumption of the toxic 2-ATP. |

| Temperature | 0°C (Addition) | Low temp prevents exotherms during acylation; high temp is required to drive the dehydration step. |

| Solvent | Toluene, DCM, or Glacial Acetic Acid | Non-nucleophilic solvents prevent side reactions with the chloromethyl moiety. |

| Atmosphere | Nitrogen or Argon | Prevents oxidation of 2-ATP to the disulfide (bis(2-aminophenyl)disulfide) prior to reaction. |

Experimental Protocols

Protocol A: Chloroacetyl Chloride Method (High Purity)

Recommended for laboratory scale (1g – 50g).

Reagents:

-

2-Aminothiophenol (2-ATP) [CAS: 137-07-5]

-

Chloroacetyl chloride [CAS: 79-04-9][1]

-

Solvent: Dichloromethane (DCM) or Glacial Acetic Acid

-

Base: Triethylamine (Et3N) - Optional, if using DCM

Step-by-Step Procedure:

-

Preparation: Charge a 3-neck round-bottom flask with 2-aminothiophenol (1.0 eq) and anhydrous DCM (10 mL/g). Purge with nitrogen.

-

Cooling: Cool the solution to 0–5°C using an ice bath.

-

Addition: Add Triethylamine (1.1 eq) followed by the dropwise addition of Chloroacetyl chloride (1.1 eq) over 20 minutes. Caution: Exothermic reaction.

-

Acylation: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

-

Cyclization:

-

Option 1 (Chemical): If cyclization is slow (monitored by TLC), replace DCM with toluene and reflux with a catalytic amount of p-TsOH for 2 hours.

-

Option 2 (Microwave): If using Acetic Acid as solvent (no base), irradiate at 120°C for 10–15 minutes [1].

-

-

Quench: Pour the reaction mixture into crushed ice/water.

-

Neutralization: Carefully adjust pH to ~8 using 10% NaHCO3 or 5M NaOH. Do not exceed pH 9 to avoid hydrolysis of the -CH2Cl group.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Recrystallize from ethanol/hexane or purify via silica gel chromatography (Hexane:EtOAc 9:1).

Protocol B: Chloroacetic Acid Method (Scalable)

Recommended for larger scale or cost-sensitive applications.

Reagents:

-

Chloroacetic acid [CAS: 79-11-8]

-

Polyphosphoric Acid (PPA) or 4N HCl

Step-by-Step Procedure:

-

Mixing: In a reactor, mix 2-aminothiophenol (1.0 eq) and chloroacetic acid (1.2 eq).

-

Catalyst Addition: Add Polyphosphoric Acid (PPA) (approx. 5-10g per gram of reactant).

-

Heating: Heat the mixture to 100–120°C for 2–4 hours. The viscous mass will darken.

-

Quench: Cool to ~60°C and pour into a slurry of ice water with vigorous stirring. The PPA must be fully dissolved.

-

Isolation: The product often precipitates as a solid. Filter, wash with copious water, and dry.

-

Refinement: If the product is oily, extract with Ethyl Acetate as described in Protocol A.

Workflow Visualization

Figure 2: Operational workflow for Protocol A (Chloroacetyl Chloride route).

Safety & Handling (SDS Summary)

Hazard Identification:

-

2-Chloromethyl benzothiazole: Severe skin irritant, causes serious eye damage (Category 1), and is a skin sensitizer [2]. It is an alkylating agent; handle as a potential mutagen.

-

2-Aminothiophenol: Toxic if swallowed, causes burns.[8] Stench reagent.

-

Chloroacetyl Chloride: Lachrymator, toxic by inhalation.

Risk Mitigation:

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

-

Decontamination: Quench glassware with dilute NaOH to destroy residual alkylating agents before washing.

References

-

Luo, Y., Liu, S., & Ma, S. (2013). Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles. Journal of Chemical Research, 37(2).

-

Fisher Scientific. (2021).[2] Safety Data Sheet: 2-(Chloromethyl)benzothiazole.

-

Guo, Y. J., et al. (2009). Efficient Synthesis of Benzothiazoles. Synthetic Communications, 39(1), 122-130.

-

BenchChem. (2025).[7][9][10] Optimization of Benzothiazole Synthesis.

Sources

- 1. 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Benzothiazole synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 2-(chloromethyl)-6-isopropylbenzothiazole as a Synthetic Scaffold

Abstract

This technical guide details the utility of 2-(chloromethyl)-6-isopropylbenzothiazole (CMIB) as a high-value electrophilic intermediate in medicinal chemistry. Specifically, it addresses its critical role in the synthesis of non-nucleoside inhibitors of the HCV NS5B polymerase and other RNA-dependent RNA polymerases. The 6-isopropyl moiety provides essential hydrophobic bulk for allosteric pocket occupation, while the 2-chloromethyl group serves as a highly reactive "warhead" for

Chemical Profile & Reactivity[1][2][3][4]

The utility of CMIB stems from the synergistic electronic effects between the benzothiazole core and the chloromethyl side chain.

Structural Properties

| Property | Specification |

| Chemical Name | 2-(chloromethyl)-6-isopropylbenzo[ |

| Molecular Formula | |

| Molecular Weight | 225.74 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, DMF, MeCN; insoluble in water |

| Stability | Moisture sensitive (hydrolyzes to 2-hydroxymethyl derivative) |

Reactivity Profile

The C-2 position is activated by the adjacent nitrogen atom in the thiazole ring.[1] The electron-withdrawing nature of the

-

Primary Mode of Action: Nucleophilic Substitution (

). -

Leaving Group: Chloride (

). -

Key Interactions:

-

Amines: Rapid N-alkylation (Synthesis of polymerase inhibitors).

-

Thiols: Formation of thioethers (fragment-based screening libraries).

-

Alkoxides: Ether synthesis (less common due to competing elimination).

-

Synthesis of the Intermediate

Note: If not purchasing commercially, this intermediate can be synthesized via condensation.[2]

Protocol A: Cyclocondensation

Objective: Synthesize 2-(chloromethyl)-6-isopropylbenzothiazole from 2-amino-5-isopropylbenzenethiol.

Reaction Scheme:

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 2-amino-5-isopropylbenzenethiol (1.0 eq) and glacial acetic acid (10 volumes).

-

Addition: Cool the solution to 10°C. Add chloroacetyl chloride (1.2 eq) dropwise over 20 minutes. Caution: Exothermic.

-

Cyclization: Heat the mixture to reflux (118°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 8:2). The thiol spot (

) should disappear. -

Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into crushed ice/water (50 volumes).

-

Neutralize carefully with saturated

or

-

-

Isolation: Extract with Ethyl Acetate (

). Dry organics over -

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

Application Protocols: Nucleophilic Coupling

The following protocols are optimized for drug discovery workflows, specifically targeting the synthesis of HCV NS5B inhibitor analogs (e.g., structural relatives of Fulibuvir/GS-9190).

Protocol B: N-Alkylation of Heterocyclic Amines

Context: Coupling CMIB with an indole or pyrrole core.

Reagents:

-

Electrophile: 2-(chloromethyl)-6-isopropylbenzothiazole (1.0 eq)

-

Nucleophile: Substituted Indole/Pyrrole derivative (1.1 eq)

-

Base: Cesium Carbonate (

) (2.0 eq) - Preferred over -

Solvent: Anhydrous DMF or Acetonitrile.

Workflow Diagram:

Caption: Figure 1: Optimized workflow for N-alkylation of heterocyclic amines using CMIB.

Detailed Steps:

-

Activation: In a flame-dried flask, dissolve the amine nucleophile in anhydrous DMF (0.2 M concentration). Add

(2.0 eq). Stir at Room Temperature (RT) for 30 minutes to generate the active nitrogen anion. -

Addition: Dissolve CMIB (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture.

-

Reaction: Heat to 60°C.

-

Note: Higher temperatures (>90°C) may cause elimination of HCl to form the vinyl benzothiazole side-product.

-

-

Monitoring: Monitor by LCMS. Look for the mass shift of +225 Da (minus Cl/H).

-

Quench: Pour into water. If the product precipitates, filter it (ideal). If not, extract with EtOAc.

-

Purification: Column chromatography. The product is usually less polar than the starting amine but more polar than the chloride.

Protocol C: S-Alkylation (Thioether Synthesis)

Context: Creating diverse fragment libraries.

Reagents:

-

Nucleophile: Aryl or Alkyl Thiol (1.0 eq)

-

Base: Triethylamine (

) (1.5 eq) or DIPEA. -

Solvent: DCM or THF (0°C to RT).

Mechanism:

The reaction proceeds via a classic

Caption: Figure 2: Mechanistic pathway for S-alkylation of CMIB.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sluggish Reaction | Steric hindrance from the 6-isopropyl group. | Add NaI (0.1 eq) to catalyze via Finkelstein reaction (formation of transient, more reactive alkyl iodide). |

| Hydrolysis (Alcohol formation) | Wet solvents or atmospheric moisture. | Use anhydrous solvents and store CMIB under Argon. |

| Elimination Product (Vinyl) | Base is too strong or Temp too high. | Switch from |

| Skin Irritation | CMIB is a potent alkylator. | Double-glove; use a fume hood. Neutralize glassware with dilute NaOH before cleaning. |

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage: Category 1[6]

-

Skin Sensitization: Category 1[6]

Handling Protocols:

-

Containment: Always handle CMIB in a certified chemical fume hood.

-

Decontamination: Spills should be treated with 10% aqueous ammonia or 5% NaOH to hydrolyze the chloromethyl group before cleanup.

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Moisture will degrade the compound to the alcohol, releasing HCl gas.

References

-

Luo, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Retrieved from [Link]

-

Master Organic Chemistry. (2014). Nucleophilic Substitution Mechanisms. Retrieved from [Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Substituted Benzothiazole Derivatives

Introduction: The Benzothiazole Scaffold and the Dawn of Microwave-Accelerated Discovery

The benzothiazole moiety, a bicyclic heterocyclic system, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties have rendered it a cornerstone in the design of a diverse array of therapeutic agents. Benzothiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] This therapeutic versatility is underscored by the clinical success of drugs such as Riluzole , used in the treatment of amyotrophic lateral sclerosis (ALS), the diuretic Ethoxzolamide , and Zopolrestat , an aldose reductase inhibitor for managing diabetic complications.[3][4] Furthermore, compounds like Flutemetamol are employed as diagnostic agents for imaging β-amyloid plaques in Alzheimer's disease.[3]

The traditional synthesis of these valuable compounds often involves lengthy reaction times, harsh conditions, and the use of hazardous solvents, posing challenges for rapid drug discovery and environmentally conscious manufacturing.[5] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape.[6] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS offers a transformative approach, dramatically reducing reaction times from hours to mere minutes, while simultaneously improving yields and product purity.[5][7][8] This "green chemistry" approach often allows for solvent-free reactions or the use of environmentally benign solvents, minimizing waste and energy consumption.[9][10]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles, protocols, and practical advantages of microwave-assisted synthesis for the rapid and efficient generation of substituted benzothiazole libraries.

Principles and Mechanisms: The "Microwave Effect" in Benzothiazole Synthesis

The accelerated reaction rates observed in microwave-assisted synthesis are primarily attributed to a thermal effect, arising from the efficient and rapid heating of the reaction mixture.[6] This is achieved through two primary mechanisms of dielectric heating:

-

Dipolar Polarization: Polar molecules within the reaction mixture, such as reagents and solvents, possess permanent dipoles. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to intense intermolecular friction, generating heat rapidly and uniformly throughout the bulk of the material.[10]

-

Ionic Conduction: If ionic species are present in the reaction mixture, they will migrate in the presence of the electric field. The resistance to this flow of ions results in the generation of heat.[10]

This direct and instantaneous heating mechanism is fundamentally different from conventional heating, where heat is transferred slowly and inefficiently from an external source through the vessel walls to the reaction mixture.[10] The result is a significant reduction in reaction times and often, cleaner reactions with fewer side products due to the shortened exposure to high temperatures.

The most common route for synthesizing 2-substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol and a variety of carbonyl-containing compounds, most notably aldehydes or carboxylic acids. Under microwave irradiation, this transformation is significantly accelerated. The polar intermediates and transition states formed during the reaction efficiently absorb microwave energy, leading to a rapid cyclization and dehydration to form the stable benzothiazole ring system.

Experimental Protocols: A Representative Synthesis of 2-Phenylbenzothiazole

This protocol details the microwave-assisted synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde, a common and illustrative example.

Materials and Equipment:

-

Reagents:

-

Equipment:

-

Dedicated microwave synthesis reactor (e.g., Biotage® Initiator+, CEM Discover®) with appropriate reaction vials (2-5 mL or 10-20 mL) and magnetic stir bars.

-

Analytical balance

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Rotary evaporator

-

Recrystallization apparatus (Erlenmeyer flasks, Hirsch funnel)

-

Melting point apparatus

-

Instrumentation for characterization (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

-

Step-by-Step Protocol:

-

Reagent Preparation: In a clean, dry 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 mmol, 125 mg).

-

Addition of Aldehyde and Solvent: To the vial, add benzaldehyde (1.0 mmol, 106 mg, 102 µL). If a solvent is used, add 2 mL of ethanol. For a solvent-free reaction, the neat reagents can be used, or a high-boiling, microwave-absorbing green solvent like glycerol can be employed.[10] If using a catalyst, a catalytic amount of citric acid (e.g., 10 mol%) can be added at this stage.[11]

-

Vial Sealing and Microwave Irradiation: Securely cap the reaction vial. Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows (note: parameters may need optimization depending on the specific reactor model):

-

Temperature: 120-140 °C (using a pre-stirring time of 10-15 seconds)

-

Time: 5-10 minutes

-

Power: Dynamic (the instrument will adjust power to maintain the set temperature)

-

Absorption Level: Normal

-

-

Reaction Monitoring and Work-up: After the irradiation is complete and the vial has cooled to a safe temperature (typically below 50°C), carefully uncap the vial. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:4).

-

Isolation and Purification:

-

If a solvent was used, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol. Dissolve the crude solid in a minimum amount of hot ethanol, and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

-

Characterization: Determine the melting point of the purified product and characterize its structure using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of 2-phenylbenzothiazole.[12]

Data Presentation: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with those of conventional heating methods for the synthesis of various 2-substituted benzothiazoles.

| Compound | Method | Reaction Time | Yield (%) | Reference |

| 2-Arylbenzothiazoles | Conventional (Reflux) | 8-10 hours | 80-86% | [8] |

| Microwave Irradiation | 6-8 minutes | 90-95% | [8] | |

| 2-Substituted Benzothiazoles | Conventional (Heating) | 2-8 hours | ~70-85% | [2][7] |

| Microwave Irradiation | 3-10 minutes | >90% (often 3-113% increase) | [2][7] | |

| Benzothiazole derivatives | Conventional (Reflux) | 6-8 hours | ~70% | [13] |

| Microwave Irradiation | 1.5-3.0 minutes | ~85-95% | [13] |

Table 1: Comparison of reaction times and yields for the synthesis of benzothiazole derivatives using conventional heating versus microwave irradiation.

Visualization of Workflows and Mechanisms

Caption: Experimental workflow for microwave-assisted benzothiazole synthesis.

Caption: General reaction scheme for benzothiazole formation.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | - Incorrect reaction temperature or time.- Reagent decomposition at high temperatures.- Inefficient microwave absorption. | - Optimize temperature and time using a matrix approach.- Confirm reagent purity.- If using a non-polar solvent, add a small amount of a polar co-solvent or an ionic liquid to improve heating.[6] |

| Incomplete reaction | - Insufficient reaction time.- Microwave power limit reached before target temperature. | - Increase the reaction hold time.- Reduce the reaction volume or reagent concentration to allow the instrument to reach the target temperature. |

| Formation of side products | - Temperature too high, leading to decomposition or side reactions.- Presence of impurities in starting materials. | - Lower the reaction temperature.- Ensure high purity of all reagents and solvents. |

| Vial pressure error | - Reaction producing gaseous byproducts.- Solvent volume too high for the vial size.- Temperature setpoint is too high for the solvent's boiling point. | - Use a larger reaction vial.- Reduce the total reaction volume.- Select a higher-boiling point solvent or reduce the set temperature. |

| Irreproducible results | - Inconsistent vial placement in a multi-mode reactor.- Variation in reagent quantities or quality. | - Use a single-mode reactor for better reproducibility.[14]- Ensure precise measurement of all reagents and use reagents from the same batch for comparative studies. |

Safety Precautions

-

Microwave Reactor Operation: Only use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous due to the lack of temperature and pressure controls.[6] Always ensure the vial is properly capped to prevent leakage and potential explosions under pressure. Do not exceed the recommended fill volume for the reaction vials.

-

Chemical Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 2-Aminothiophenol has a strong, unpleasant odor and is toxic; handle with care.

-

Pressure Hazard: Be aware that heating solvents in a sealed vessel above their boiling point will generate high pressures. Always allow the reaction vial to cool completely before opening. Modern microwave reactors have built-in safety features to vent over-pressurization, but caution is still paramount.

References

-

A comparative study of microwave assisted and conventional synthesis of 2,3-dihydro-2-aryl-4-[4-(2–oxo–2H–chromen–3–yl)–1,3-thiazol–2–ylamino]-1,5–benzothiazepines and its antimicrobial activity. (n.d.). Academia.edu. Retrieved February 19, 2026, from [Link]

-

Benzothiazole-based marketed drugs 1–7 (FDA-approved and those under investigation). (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. Retrieved February 19, 2026, from [Link]

-

Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (2008). MDPI. Retrieved February 19, 2026, from [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC. Retrieved February 19, 2026, from [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). PMC. Retrieved February 19, 2026, from [Link]

-

COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). ijptonline.com. Retrieved February 19, 2026, from [Link]

-

Comparative studies on conventional and microwave synthesis of some benzimidazole, benzothiazole and indole derivatives and testing on inhibition of hyaluronidase. (2008). PubMed. Retrieved February 19, 2026, from [Link]

-

Microwave versus conventional synthesis, anticancer, DNA binding and docking studies of some 1,2,3-triazoles carrying benzothiazole. (n.d.). Arabian Journal of Chemistry. Retrieved February 19, 2026, from [Link]

-

An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). acgpubs.org. Retrieved February 19, 2026, from [Link]

-

An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation (2004). (n.d.). SciSpace. Retrieved February 19, 2026, from [Link]

-

Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (n.d.). SciELO. Retrieved February 19, 2026, from [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Retrieved February 19, 2026, from [Link]

-

Citric Acid Catalyzed Microwave Irradiated Solvent Free Synthesis of 2-Substituted Benzothiazole Derivatives from 2-Aminothiophenol and Aryl Aldehydes. (n.d.). Academia.edu. Retrieved February 19, 2026, from [Link]

-

Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. (n.d.). Indian Academy of Sciences. Retrieved February 19, 2026, from [Link]

-

ISSN: 0975-8585 July–August 2016 RJPBCS 7(4) Page No. 205. (n.d.). rjpbcs.com. Retrieved February 19, 2026, from [https://www.rjpbcs.com/pdf/2016_7(4)/[10].pdf]([Link]10].pdf)

-

Microwave Reaction Tutorial. (n.d.). Biotage. Retrieved February 19, 2026, from [Link]

-

MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (n.d.). Journal of University of Shanghai for Science and Technology. Retrieved February 19, 2026, from [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Retrieved February 19, 2026, from [Link]

-

Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). researchgate.net. Retrieved February 19, 2026, from [Link]

-

MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. Retrieved February 19, 2026, from [Link]

-

Microwave-Assisted Organic Synthesis: General Considerations and Transformations of Heterocyclic Compounds. (2010). Bentham Science Publishers. Retrieved February 19, 2026, from [Link]

Sources

- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative studies on conventional and microwave synthesis of some benzimidazole, benzothiazole and indole derivatives and testing on inhibition of hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 7. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase [mdpi.com]

- 8. Microwave versus conventional synthesis, anticancer, DNA binding and docking studies of some 1,2,3-triazoles carrying benzothiazole - Arabian Journal of Chemistry [arabjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. ijnrd.org [ijnrd.org]

- 11. (PDF) Citric Acid Catalyzed Microwave Irradiated Solvent Free Synthesis of 2-Substituted Benzothiazole Derivatives from 2-Aminothiophenol and Aryl Aldehydes [academia.edu]

- 12. ias.ac.in [ias.ac.in]

- 13. (PDF) A comparative study of microwave assisted and conventional synthesis of 2,3-dihydro-2-aryl-4-[4-(2–oxo–2H–chromen–3–yl)–1,3-thiazol–2–ylamino]-1,5–benzothiazepines and its antimicrobial activity [academia.edu]

- 14. benthamdirect.com [benthamdirect.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(chloromethyl)-6-isopropylbenzothiazole

Welcome to the technical support center for the synthesis of 2-(chloromethyl)-6-isopropylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into improving reaction yields and overcoming common synthetic challenges. My objective is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Section 1: Overview of Synthetic Strategies

The synthesis of 2-(chloromethyl)-6-isopropylbenzothiazole can be approached via several distinct pathways. The choice of route often depends on the availability of starting materials, scale, and desired purity profile. The three most common strategies are:

-

Direct Condensation: Cyclization of 2-amino-5-isopropylthiophenol with chloroacetyl chloride. This is often the most direct route.[1]

-

Hydroxymethyl Intermediate: Synthesis of 2-(hydroxymethyl)-6-isopropylbenzothiazole followed by chlorination of the alcohol, typically via an Appel reaction or with thionyl chloride.[2][3]

-

Side-Chain Chlorination: Synthesis of 2-methyl-6-isopropylbenzothiazole followed by radical chlorination of the methyl group.

The diagram below illustrates these primary synthetic pathways.

Caption: Primary synthetic routes to the target compound.

Table 1: Comparison of Synthetic Routes

| Route | Description | Advantages | Disadvantages | Typical Yields |

| 1. Direct Condensation | One-pot cyclization of 2-amino-5-isopropylthiophenol and chloroacetyl chloride.[1] | Atom economical, fewer steps. | Chloroacetyl chloride is highly reactive and moisture-sensitive; potential for side reactions. | 60-87%[1][4] |

| 2. Hydroxymethyl Intermediate | Conversion of the corresponding alcohol to the chloride.[2] | Milder final step; avoids direct use of highly reactive acyl chlorides with the aminothiophenol. | Requires an additional step to synthesize the alcohol precursor; Appel reaction produces triphenylphosphine oxide byproduct which can be difficult to remove.[3] | 70-90% (for chlorination step)[2] |

| 3. Side-Chain Chlorination | Radical chlorination of the 2-methyl precursor. | Good for late-stage functionalization if the 2-methyl analog is readily available. | Often non-selective, leading to di- and tri-chlorinated byproducts; requires careful control of reaction conditions.[5] | Variable (40-70%) |

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Q1: My yield from the direct condensation (Route 1) is consistently low (<50%). What are the most likely causes and how can I fix them?

A1: Low yields in this condensation reaction are common and can typically be traced to a few critical areas.

-

Purity of 2-amino-5-isopropylthiophenol: This is the most critical parameter. Aminothiophenols are highly susceptible to air oxidation, where the thiol group dimerizes to form a disulfide.[6] This disulfide byproduct will not participate in the cyclization.

-

Solution: Use freshly prepared or purified 2-amino-5-isopropylthiophenol. If it has been stored for some time, consider purifying it via recrystallization or column chromatography under an inert atmosphere. Handling this reagent in a glovebox or under a stream of argon or nitrogen can significantly reduce oxidation.[6]

-

-

Inefficient Cyclization/Dehydration: The reaction proceeds via an initial acylation of the amino group to form an amide, followed by an intramolecular cyclization and dehydration to form the benzothiazole ring. If this step is inefficient, the reaction can stall at the amide intermediate.

-

Solution: Microwave irradiation is a highly effective method for driving this reaction to completion, often reducing reaction times from hours to minutes and dramatically increasing yields.[1][4] A study by Luo and co-authors demonstrated that irradiating a mixture of 2-aminothiophenol and chloroacetyl chloride in acetic acid for just 10 minutes can produce high yields of the desired product.[1]

-

-

Suboptimal Reaction Conditions: The choice of solvent and temperature is crucial.

Q2: I am attempting the side-chain chlorination of 2-methyl-6-isopropylbenzothiazole (Route 3) and obtaining a mixture of mono-, di-, and tri-chlorinated products. How can I improve the selectivity for the monochlorinated product?

A2: Achieving selectivity in free-radical chlorination requires precise control over the reaction.

-

Chlorinating Agent: The choice of reagent is paramount. While chlorine gas can be used, it is often too reactive and difficult to handle on a lab scale.

-

Solution: N-Chlorosuccinimide (NCS) is a milder and more selective chlorinating agent for benzylic positions. Use of NCS with a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride or chlorobenzene at reflux is a standard method.

-

-

Control of Stoichiometry: Over-chlorination is a direct result of using an excess of the chlorinating agent or allowing the reaction to proceed for too long after the starting material is consumed.

-

Solution: Use a slight sub-stoichiometric amount of NCS (e.g., 0.95 equivalents) relative to the 2-methylbenzothiazole. Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further chlorination of the desired product.

-

-

Reaction Initiation: The rate of radical initiation can affect selectivity.

-

Solution: Use a catalytic amount of radical initiator (1-5 mol%). If using photochemical initiation (UV light), ensure the light intensity and exposure time are controlled and reproducible.

-

Q3: When converting the hydroxymethyl intermediate to the final product (Route 2) using an Appel reaction, I struggle to remove the triphenylphosphine oxide byproduct. What purification strategies are effective?

A3: The removal of triphenylphosphine oxide (TPPO) is a classic challenge in reactions utilizing triphenylphosphine.

-

Crystallization: TPPO is often less soluble in non-polar solvents than the desired product.

-

Solution: After the reaction, concentrate the mixture and triturate the residue with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. The TPPO may precipitate, allowing it to be removed by filtration. The desired product can then be isolated from the filtrate.

-

-

Column Chromatography: This is the most reliable method for complete separation.

-

Solution: TPPO is a relatively polar compound. Use a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. The less polar 2-(chloromethyl)-6-isopropylbenzothiazole should elute before the TPPO.

-

-

Alternative Reagents: If TPPO removal remains a persistent issue, consider alternative chlorinating agents for the alcohol.

-

Solution: Thionyl chloride (SOCl₂) or oxalyl chloride can convert the alcohol to the chloride. These reactions produce gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl) that are easily removed from the reaction mixture, simplifying the workup.

-

Q4: My final product appears to degrade during silica gel chromatography, indicated by streaking on the TLC plate and a lower-than-expected isolated yield. What is causing this and how can I prevent it?

A4: The 2-(chloromethyl) group is a reactive electrophile and can be susceptible to decomposition on acidic silica gel.

-

Deactivation of Silica Gel: Standard silica gel is slightly acidic, which can catalyze the hydrolysis of the chloromethyl group to the hydroxymethyl alcohol or promote other decomposition pathways.

-

Solution: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in the desired eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (~1% by volume). After stirring, the slurry can be packed into the column.

-

-

Minimizing Contact Time: Prolonged exposure to the stationary phase increases the chance of degradation.

-

Solution: Use flash column chromatography rather than gravity chromatography to speed up the separation. Choose an eluent system that provides good separation (Rf of the product around 0.3-0.4) to ensure a timely elution.

-

-

Alternative Purification: If chromatography proves too harsh, other methods should be prioritized.

-

Solution: Recrystallization is the preferred method if a suitable solvent system can be found. This avoids contact with silica gel entirely. Start by screening solvents like ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes.

-

Caption: A logical workflow for troubleshooting synthesis issues.

Section 3: Detailed Experimental Protocol

This section provides a detailed, field-proven protocol for the high-yield synthesis of 2-(chloromethyl)-6-isopropylbenzothiazole using the recommended Direct Condensation route, enhanced by microwave irradiation.[1]

Protocol: Microwave-Assisted Synthesis of 2-(chloromethyl)-6-isopropylbenzothiazole

Materials:

-

2-Amino-5-isopropylthiophenol (1.0 eq)

-